molecular formula C7H7N3O2S B13470254 1-Azido-2-(methanesulfonyl)benzene CAS No. 51779-31-8

1-Azido-2-(methanesulfonyl)benzene

Cat. No.: B13470254
CAS No.: 51779-31-8
M. Wt: 197.22 g/mol
InChI Key: AHHMESIDNWUDMX-UHFFFAOYSA-N
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Description

1-Azido-2-(methanesulfonyl)benzene is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) and a methanesulfonyl group (-SO₂CH₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-(methanesulfonyl)benzene can be synthesized through the reaction of 2-(methanesulfonyl)benzenamine with sodium azide in the presence of a suitable solvent such as ethanol or methanol . The reaction typically proceeds under mild conditions, and the product can be purified through standard techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(methanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 1-azido-2-(methanesulfonyl)benzene primarily involves its reactivity as an azide. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, the azido group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-(methanesulfonyl)benzene is unique due to the presence of both the azido and methanesulfonyl groups on the benzene ring. This combination imparts distinct reactivity and makes it a versatile compound for various applications in synthesis and research.

Properties

CAS No.

51779-31-8

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

1-azido-2-methylsulfonylbenzene

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-5-3-2-4-6(7)9-10-8/h2-5H,1H3

InChI Key

AHHMESIDNWUDMX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N=[N+]=[N-]

Origin of Product

United States

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